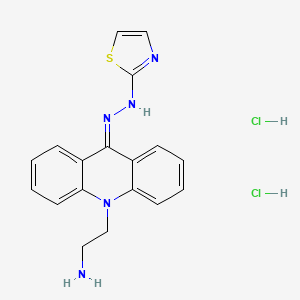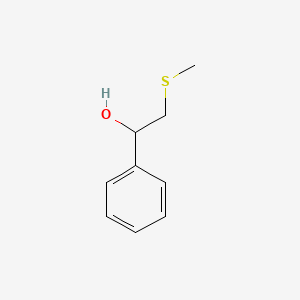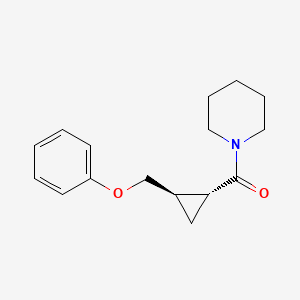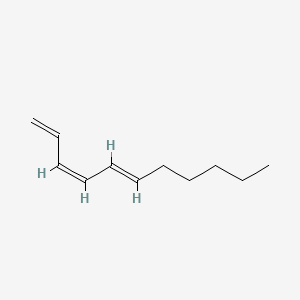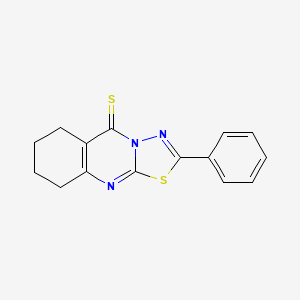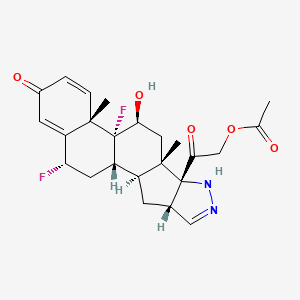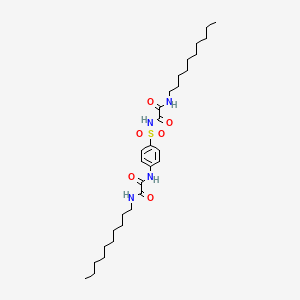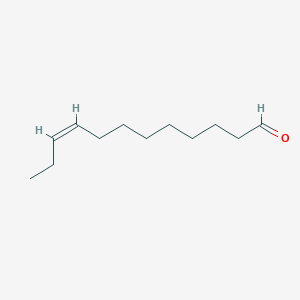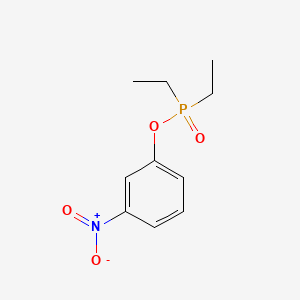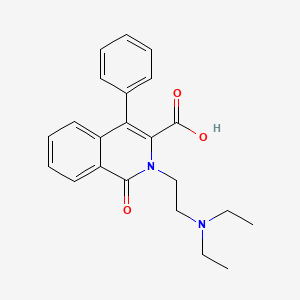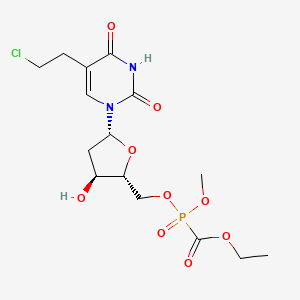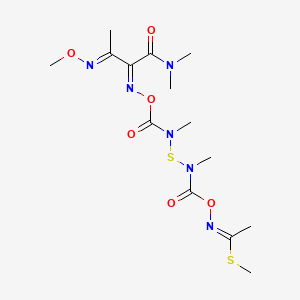
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a fluorine atom and a methoxy group on the styryl moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 1,3-diethyl-7-methylxanthine with 3-fluoro-4-methoxybenzaldehyde under basic conditions to form the styryl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound’s effects on cellular processes and enzyme activity are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a stimulant or in the treatment of certain neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and stimulation of the central nervous system. Additionally, the presence of the fluorine atom and methoxy group may enhance its binding affinity and selectivity for specific receptor subtypes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(3-fluoro-4-methoxystyryl)-7-methylxanthine is unique due to the presence of the fluorine atom and methoxy group on the styryl moiety. These functional groups may impart distinct chemical and biological properties, such as enhanced receptor binding affinity and selectivity, compared to other xanthine derivatives.
Propiedades
Número CAS |
155271-96-8 |
|---|---|
Fórmula molecular |
C19H21FN4O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H21FN4O3/c1-5-23-17-16(18(25)24(6-2)19(23)26)22(3)15(21-17)10-8-12-7-9-14(27-4)13(20)11-12/h7-11H,5-6H2,1-4H3/b10-8+ |
Clave InChI |
BXIVQSSVLCUAEP-CSKARUKUSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)F)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


